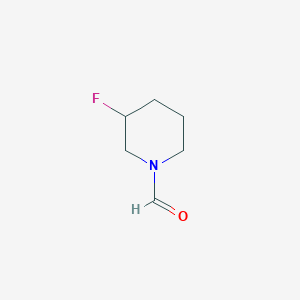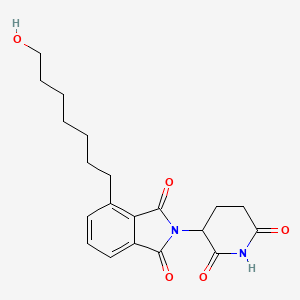
Thalidomide-C7-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C7-OH is a hydroxylated derivative of thalidomide, a compound initially developed as a sedative and later found to have significant teratogenic effects. Thalidomide and its derivatives, including this compound, have been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C7-OH involves the hydroxylation of thalidomide. One common method includes the use of specific hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the thalidomide molecule . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C7-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Scientific Research Applications
Thalidomide-C7-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on molecular properties.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the treatment of multiple myeloma and other cancers
Mechanism of Action
The mechanism of action of Thalidomide-C7-OH involves its interaction with specific molecular targets, such as cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex . Binding to cereblon leads to the recruitment and degradation of various proteins, which can modulate cellular processes and exert therapeutic effects. The compound also exhibits anti-angiogenic and immunomodulatory activities by modulating the release of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-C7-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide, which also target cereblon and exhibit anti-cancer and immunomodulatory properties .
Uniqueness
What sets this compound apart is its specific hydroxylation, which can influence its pharmacokinetic properties and biological activity. The presence of the hydroxyl group can enhance its solubility and potentially alter its interaction with molecular targets, making it a unique and valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H24N2O5 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-12-5-3-1-2-4-7-13-8-6-9-14-17(13)20(27)22(19(14)26)15-10-11-16(24)21-18(15)25/h6,8-9,15,23H,1-5,7,10-12H2,(H,21,24,25) |
InChI Key |
QBGNRFLNHUVEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


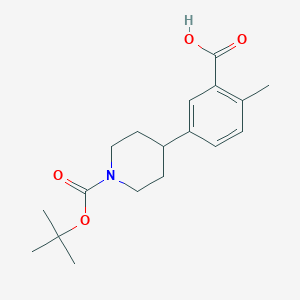
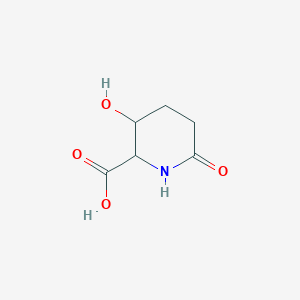

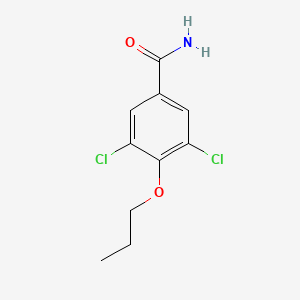
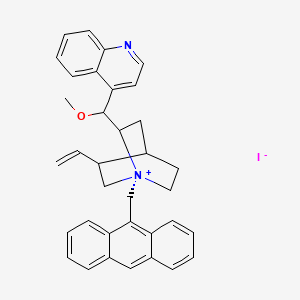
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
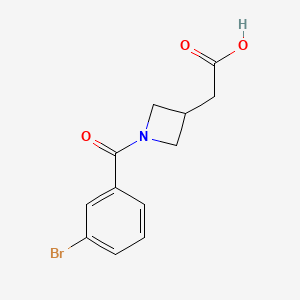
![Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester](/img/structure/B14766510.png)
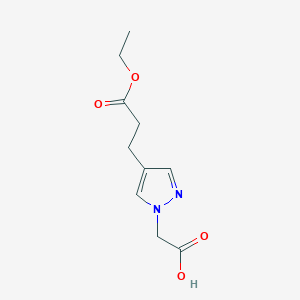
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
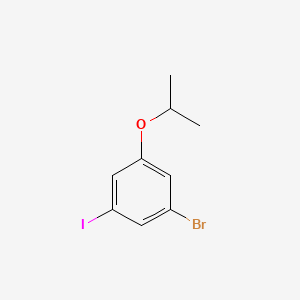
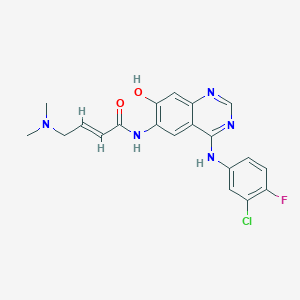
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
